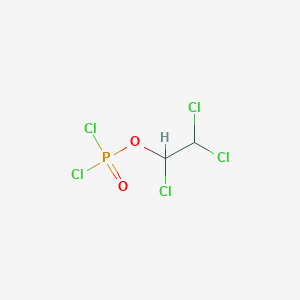
N-Acetyl-D-phenylalanyl-D-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-phenylalanyl-D-phenylalaninamide is a synthetic compound that belongs to the class of peptides It is composed of two phenylalanine residues linked by an amide bond, with an acetyl group attached to the nitrogen atom of the first phenylalanine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-phenylalanyl-D-phenylalaninamide typically involves the coupling of N-acetyl-D-phenylalanine with D-phenylalanine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are conducted under inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often obtained as a crystalline solid .
化学反应分析
Types of Reactions
N-Acetyl-D-phenylalanyl-D-phenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation: The phenyl groups can undergo oxidation reactions, leading to the formation of quinones.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Hydrolysis: Yields N-acetyl-D-phenylalanine and D-phenylalanine.
Oxidation: Produces phenylalanine-derived quinones.
Substitution: Results in various N-acyl derivatives of the original compound.
科学研究应用
N-Acetyl-D-phenylalanyl-D-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
作用机制
The mechanism of action of N-Acetyl-D-phenylalanyl-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, exerting analgesic effects by modulating pain pathways .
相似化合物的比较
Similar Compounds
N-Acetyl-D-phenylalanine: A simpler analog with one phenylalanine residue.
N-Acetyl-L-phenylalanine: The L-enantiomer of N-Acetyl-D-phenylalanine.
N-Acetyl-D-phenylalanyl-L-phenylalaninamide: A dipeptide with mixed chirality.
Uniqueness
N-Acetyl-D-phenylalanyl-D-phenylalaninamide is unique due to its specific stereochemistry and the presence of two phenylalanine residues. This configuration imparts distinct biochemical properties, making it valuable for studying stereochemical effects in peptides and for potential therapeutic applications .
属性
CAS 编号 |
24809-26-5 |
|---|---|
分子式 |
C20H23N3O3 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C20H23N3O3/c1-14(24)22-18(13-16-10-6-3-7-11-16)20(26)23-17(19(21)25)12-15-8-4-2-5-9-15/h2-11,17-18H,12-13H2,1H3,(H2,21,25)(H,22,24)(H,23,26)/t17-,18-/m1/s1 |
InChI 键 |
MRIDWVSVNKEVEJ-QZTJIDSGSA-N |
手性 SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



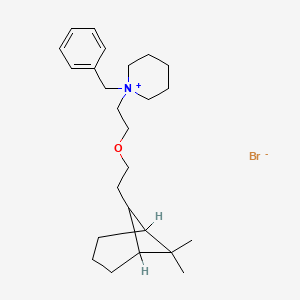
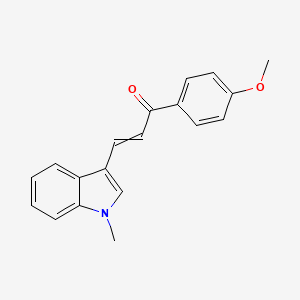

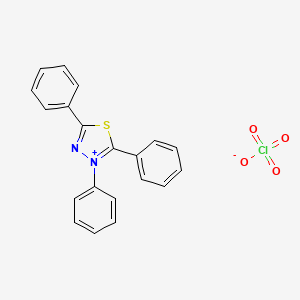
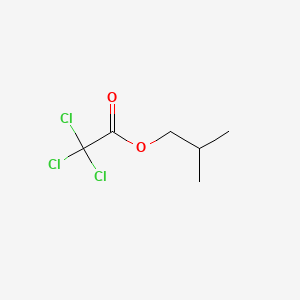
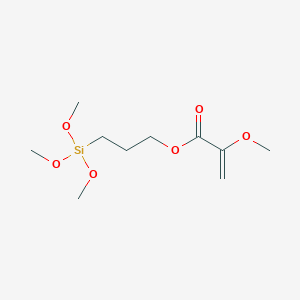
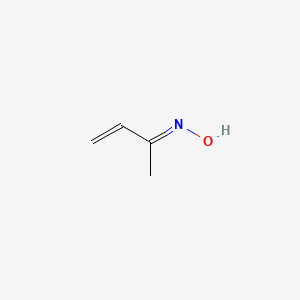
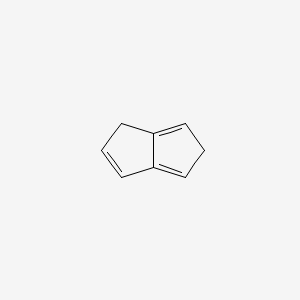

![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
